2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines
Preparation Methods
The synthesis of 2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4,6-dimethoxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen protection to form 4,6-dichloro-2-methylthiopyrimidine. This intermediate is then reacted with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthiopyrimidine .
Chemical Reactions Analysis
2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under basic conditions.
Acylation and Alkylation: The compound can react with acylating and alkylating agents to form various derivatives.
Scientific Research Applications
2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine can be compared with other similar compounds such as:
4,6-Dimethoxy-2-methylthiopyrimidine: Shares a similar pyrimidine core but differs in functional groups.
2,6-Dimethoxy-4-methylphenol: Contains methoxy groups but has a different core structure.
4,6-Dimethoxy-2-methylthiopyrimidine: Another pyrimidine derivative with different substituents.
Properties
IUPAC Name |
2,4-dimethoxy-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-13-5-6-14(25-2)15(11-13)28(23,24)22-9-7-21(8-10-22)16-12-17(26-3)20-18(19-16)27-4/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUYZDIVDAPIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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